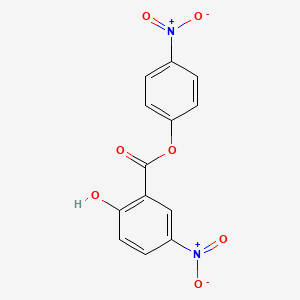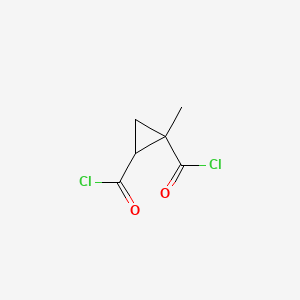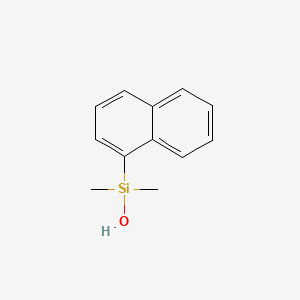![molecular formula C11H15O2P B579232 [(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene CAS No. 18788-83-5](/img/structure/B579232.png)
[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene is an organic compound with the chemical formula C11H15O2P It is a derivative of phosphinic acid, where the hydrogen atom is replaced by a styryl group and an isopropyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene can be synthesized through the esterification of styrylphosphinic acid with isopropanol. The reaction typically involves heating the reactants in the presence of a mineral acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Styrylphosphinic acid+Isopropanol→Styrylphosphinic acid isopropyl ester+Water
Industrial Production Methods
In an industrial setting, the production of styrylphosphinic acid isopropyl ester may involve continuous flow processes to ensure high yield and purity. The use of immobilized catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of styrylphosphinic acid and isopropanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Styrylphosphinic acid and isopropanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted phosphinic acid derivatives.
Scientific Research Applications
[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.
Mechanism of Action
The mechanism of action of styrylphosphinic acid isopropyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing the active styrylphosphinic acid, which can then interact with biological molecules. The styryl group may participate in π-π interactions with aromatic residues in proteins, while the phosphinic acid moiety can form hydrogen bonds and coordinate with metal ions.
Comparison with Similar Compounds
[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene can be compared with other similar compounds, such as:
Styrylphosphonic acid: Similar structure but with a phosphonic acid group instead of a phosphinic acid group.
Phenylphosphinic acid isopropyl ester: Similar ester group but with a phenyl group instead of a styryl group.
Vinylphosphinic acid isopropyl ester: Similar ester group but with a vinyl group instead of a styryl group.
Uniqueness
This compound is unique due to the presence of both the styryl and isopropyl ester groups, which confer distinct chemical properties and reactivity. The styryl group provides additional π-conjugation, enhancing its potential interactions with biological targets and its utility in various applications.
Properties
CAS No. |
18788-83-5 |
|---|---|
Molecular Formula |
C11H15O2P |
Molecular Weight |
210.213 |
IUPAC Name |
[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene |
InChI |
InChI=1S/C11H15O2P/c1-10(2)13-14(12)9-8-11-6-4-3-5-7-11/h3-10,14H,1-2H3/b9-8+ |
InChI Key |
VYJLMSYDSWCMOO-CMDGGOBGSA-N |
SMILES |
CC(C)O[PH+](C=CC1=CC=CC=C1)[O-] |
Synonyms |
Styrylphosphinic acid isopropyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


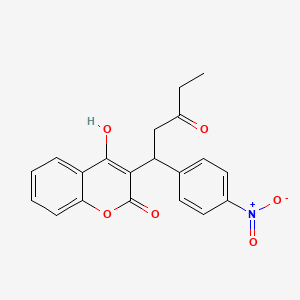
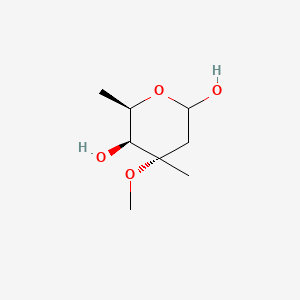
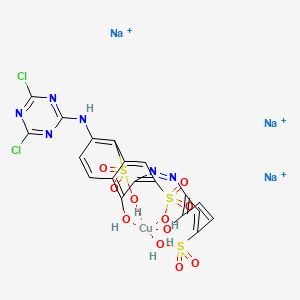
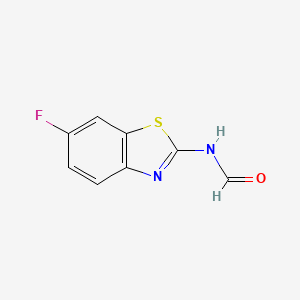
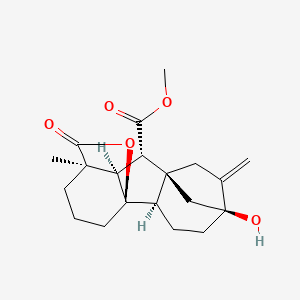
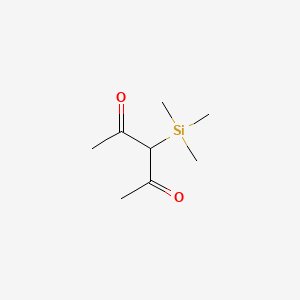
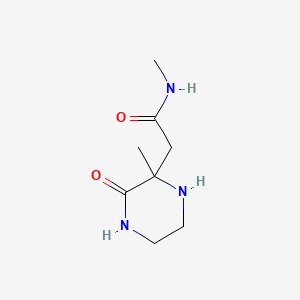
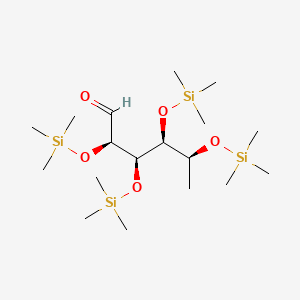

![6,7-Dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B579162.png)
